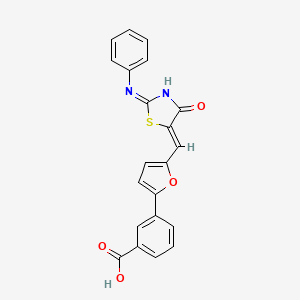

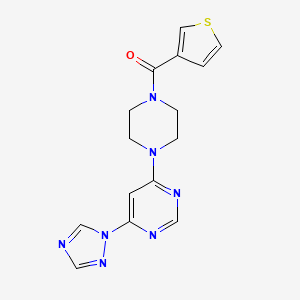

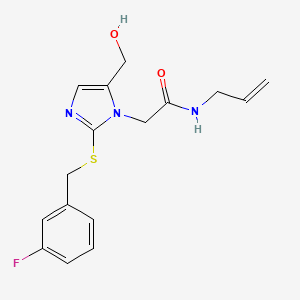

3-(5-((Z)-((Z)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a type of organic compound known as benzoic acids . These are organic compounds containing a benzene ring which bears at least one carboxyl group .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of substituted benzoic acid hydrazides with substituted aromatic and heteroaromatic aldehydes to yield the target products . The reaction between substituted benzoic acid and thionyl chloride yields corresponding acid chlorides, which on reaction with hydrazine afforded the corresponding hydrazides in appreciable yield .Molecular Structure Analysis

The molecular structure of similar compounds has been assigned by IR and 1H-NMR spectroscopic data, which are consistent with the proposed molecular structures .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been evaluated with special emphasis on the currently understood mechanisms of transmetalation . The general physical and chemical properties of each class of reagent are evaluated .Scientific Research Applications

Catalytic Protodeboronation

This compound can be used in the catalytic protodeboronation of pinacol boronic esters. This process is significant for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis . The compound’s role in this reaction could be pivotal in the development of new synthetic pathways for complex molecules.

Suzuki–Miyaura Coupling

The compound may find application in the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Its potential use could be in the preparation of boron reagents or as a ligand to facilitate the transmetalation step in the coupling process.

Organic Synthesis Building Blocks

As a thiazolidin derivative, the compound could serve as a building block in organic synthesis. Its structure allows for various functional group transformations, which can be leveraged to synthesize a wide array of organic compounds with potential pharmaceutical applications .

Hydrolysis and Reduction Reactions

The compound could be involved in hydrolysis and reduction reactions. For instance, it might be used to generate intermediate compounds that can undergo further chemical transformations, such as the reduction of aldoxime groups to hydroxylamines, which are key steps in the synthesis of more complex molecules .

Future Directions

Future research could focus on the development of new antimicrobial agents due to the resistance of microbes to the known antimicrobial drugs . There is a real need for discovery of new compounds endowed with antimicrobial activity, possibly acting through mechanisms of actions, which are distinct from those of well-known classes of antimicrobial agents to which many clinically relevant pathogens are now resistant .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that our compound could potentially interact with a variety of biological targets.

Mode of Action

Compounds with similar structures, such as flavonoid derivatives, have been found to inhibit enzymes like tyrosinase . This suggests that our compound might interact with its targets by inhibiting their enzymatic activity, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that our compound could potentially affect multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

In silico evaluation of similar compounds has raised bioavailability concerns . This suggests that our compound might have certain pharmacokinetic properties that could impact its bioavailability.

Result of Action

Compounds with similar structures have shown a broad spectrum of biological activities , suggesting that our compound could potentially have a wide range of molecular and cellular effects.

properties

IUPAC Name |

3-[5-[(Z)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O4S/c24-19-18(28-21(23-19)22-15-7-2-1-3-8-15)12-16-9-10-17(27-16)13-5-4-6-14(11-13)20(25)26/h1-12H,(H,25,26)(H,22,23,24)/b18-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTKJDQWLKNSED-PDGQHHTCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)/S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-((Z)-((Z)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2960015.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2960024.png)

![2-amino-N-(sec-butyl)-1-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2960028.png)

![5-[2-(4-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2960032.png)

![2-(4-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2960036.png)

![2-Ethyl-3-hydroxybenzo[c]chromen-6-one](/img/structure/B2960037.png)